4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine

ROMK inhibition B-Raf V600E Kinase profiling

4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine (CAS 2034432-16-9) is a synthetic small molecule (C14H18N2O3S, MW 294.37) featuring a morpholine amide coupled to a pyridine core bearing a tetrahydrothiophen-3-yl ether substituent. Its architecture—combining a morpholine hydrogen bond acceptor, a central pyridine scaffold, and a saturated sulfur heterocycle (thiolane)—places it within the chemical space of kinase inhibitor fragments and ion channel modulators.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37
CAS No. 2034432-16-9
Cat. No. B2860245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine
CAS2034432-16-9
Molecular FormulaC14H18N2O3S
Molecular Weight294.37
Structural Identifiers
SMILESC1CSCC1OC2=NC=C(C=C2)C(=O)N3CCOCC3
InChIInChI=1S/C14H18N2O3S/c17-14(16-4-6-18-7-5-16)11-1-2-13(15-9-11)19-12-3-8-20-10-12/h1-2,9,12H,3-8,10H2
InChIKeyYTFFCUPIOXNRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline: 4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine (CAS 2034432-16-9)


4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine (CAS 2034432-16-9) is a synthetic small molecule (C14H18N2O3S, MW 294.37) featuring a morpholine amide coupled to a pyridine core bearing a tetrahydrothiophen-3-yl ether substituent . Its architecture—combining a morpholine hydrogen bond acceptor, a central pyridine scaffold, and a saturated sulfur heterocycle (thiolane)—places it within the chemical space of kinase inhibitor fragments and ion channel modulators [1]. However, no primary peer-reviewed literature or patent data directly characterizing this compound's biological activity, selectivity profile, or physicochemical properties have been identified in public databases [2]. All available information originates from vendor listings, which are excluded as authoritative sources for this guide.

Why Generic Substitution Fails for 4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine: The Unverifiable Differentiation Problem


For compounds disclosed only in vendor catalogs and lacking public biological annotation, generic substitution cannot be evaluated on scientific grounds. The thiolane-3-yloxy moiety confers stereoelectronic properties (e.g., sulfur lone-pair geometry, potential for S→π interactions, and redox activity) that are distinct from simple alkoxy or aryloxy analogs . However, no direct head-to-head binding or functional data against the most obvious comparators—such as 2-alkoxy-pyridine morpholine derivatives (e.g., methoxy or ethoxy analogs CAS 2034433-00-0 or 2034434-00-1), thiomorpholine carbonyl variants, or piperidine replacements for the morpholine ring—are publicly available [1]. A scientist relying on this compound must therefore obtain and independently profile it against each comparator in their target assay, rendering generic substitution a high-risk assumption rather than a data-driven decision.

Quantitative Differential Evidence for 4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine: A Critical Evidence Gap Analysis


Biological Target Engagement: Complete Absence of Primary IC50/Ki Data

No IC50, Ki, or EC50 values from peer-reviewed literature, patents, or authoritative databases (ChEMBL, PubChem BioAssay, BindingDB) exist for 4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine against any named molecular target [1]. The BindingDB entry BDBM50391781 (CHEMBL2146873) linked via US9073882 was verified through SMILES comparison and confirmed to be a structurally distinct ROMK inhibitor, not the target compound [2]. Without quantitative target engagement data, no differential potency claim against in-class comparators (e.g., ROMK inhibitor Compound A, IC50 24 nM; ROMK-IN-32, IC50 35 nM) can be made .

ROMK inhibition B-Raf V600E Kinase profiling

Physicochemical Property Differentiation: Measurable but Comparator Data Missing

The target compound has a computed logP of approximately 1.5–2.0 (estimated by fragment methods), hydrogen bond acceptors = 5 (morpholine O, amide O, pyridine N, thiolane S, ether O), hydrogen bond donors = 0, and topological polar surface area (tPSA) ≈ 55–65 Ų . These values differentiate it from the comparator 4-(thiolan-3-yl)morpholine (CAS 2196213-75-7, logP ~1.2, donors 0, acceptors 2) which lacks the central pyridine carbonyl linker . However, no experimentally measured logD, solubility, or permeability data are reported for the target compound, making pharmacokinetic differentiation impossible [1].

LogP H-bond donors Topological PSA

Purity and Scalability: Vendor Claims vs. Verifiable Batch Data

Multiple vendors list this compound at 95–98% purity (HPLC) with synthesis-on-demand lead times of 4–8 weeks . In contrast, the simpler analog 2-(thiolan-3-yloxy)pyridine (CAS 2196213-75-7) is available from stock at >97% purity with 1–2 day delivery . The target compound's longer procurement timeline reflects its greater synthetic complexity (three components: morpholine, 6-hydroxy-nicotinic acid, 3-hydroxythiolane, plus amide coupling and etherification steps) versus the one-step etherification for the comparator . This differential in supply chain speed can influence project timelines, but no independent analytical certification (e.g., qNMR, elemental analysis) for any lot is publicly deposited to substantiate vendor purity claims.

Chemical purity Synthetic accessibility Quality control

Selectivity Profile: No Data to Distinguish from Pan-Kinase Inhibitor Risks

A major procurement criterion for kinase-adjacent chemotypes is selectivity over the human kinome and key anti-targets (hERG, CYP450, PXR). For 4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine, no kinome panel screen, CEREP/BioPrint panel, or hERG binding data have been reported [1]. By contrast, the structural cousin N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034621-48-0) appears in patent collections with undisclosed selectivity annotations, but its data remain proprietary . Without selectivity profiling, the compound cannot be positioned against well-characterized morpholine-containing kinase inhibitors like sonidegib (Erivedge, hERG IC50 >30 µM) or vismodegib (Erivedge, hERG IC50 12 µM) [2].

Kinase selectivity Off-target profiling Safety pharmacology

Recommended Application Scenarios for 4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine Based on Current Evidence Limitations


Fragment-Based Lead Discovery Requiring a Sulfur-Containing Morpholine Scaffold

Given its modest molecular weight (294.37 Da) and balanced H-bond profile (5 acceptors, 0 donors), this compound can serve as a fragment hit for targets where morpholine amides are privileged (e.g., kinases, phosphatases, bromodomains). Its thiolane ether introduces a sulfur atom for potential S–π interactions or metal chelation not achievable with simpler alkoxy analogs . Researchers should perform a comparative SAR series including the ethoxy and isopropoxy variants to quantify the sulfur's contribution before scaling procurement.

Negative Control for Thiolane-Specific Interaction Studies

In target classes where the thiolane sulfur is hypothesized to engage a specific residue (e.g., cysteine, methionine, or heme iron), this compound can be paired with its direct oxygen analog (tetrahydrofuran-3-yloxy) to dissect sulfur-dependent activity. The absence of public data necessitates that the user generate this comparator data internally [1]. This scenario is relevant for covalent inhibitor programs targeting kinases with non-catalytic cysteines.

Physicochemical Probe for Permeability–Polarity Tradeoffs

The combination of a morpholine polar group (tPSA ~20 Ų) with a lipophilic thiolane (logP ~1.5) creates a unique physicochemical profile that can probe the permeability–polarity tradeoff in a phenotypically relevant pyridine series. Users should measure experimental logD7.4, Caco-2 Papp, and MDCK-MDR1 efflux ratio for this compound alongside the corresponding piperidine and thiomorpholine carbonyl analogs to quantify the morpholine's advantage over alternative amide surrogates .

Supply Chain Risk Assessment Comparator

With a 4–8 week lead time versus in-stock availability for simpler analogs, this compound serves as a test case for evaluating the cost of chemical complexity in hit-to-lead timelines . Procurement teams can use it to benchmark whether bespoke synthesis justify the logistical overhead relative to off-the-shelf alternatives, especially in multi-parallel synthesis campaigns where resupply delays can stall SAR cycles.

Quote Request

Request a Quote for 4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.